molecular formula C25H31Cl2N5O5S2 B2732440 Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1322194-19-3

Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2732440
M. Wt: 616.57
InChI Key: VKQNFJHOIDXZKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and substitution reactions . The aromaticity of the thiazole ring allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different nuclei such as 1,3-oxazol(idin)e and 1,3,4-thiadiazole, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing that some possess good to moderate antimicrobial activity against various microorganisms. This suggests that the compound could be synthesized using similar methodologies and potentially possess similar biological activities (Başoğlu et al., 2013).

Antibacterial Evaluation of Novel Heterocyclic Compounds

Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety with antibacterial potential. The precursor was reacted with various active methylene compounds producing derivatives with high antibacterial activities. This indicates the potential of sulfonamido-containing compounds, similar in some respects to the compound , in developing new antibacterial agents (Azab et al., 2013).

Carbazole Derivatives and Their Biological Evaluation

Sharma et al. (2014) synthesized a series of novel carbazole derivatives showing significant antibacterial and antifungal activity. These compounds were synthesized from carbazole, indicating the versatility of nitrogen-containing heterocycles in designing compounds with potential antibacterial and anticancer properties (Sharma et al., 2014).

Thiazole-Aminopiperidine Hybrid Analogs as Mycobacterium tuberculosis Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showing promise as Mycobacterium tuberculosis GyrB inhibitors. This highlights the potential of incorporating thiazole and piperidine moieties for targeting bacterial enzymes, suggesting similar applications for the compound (Jeankumar et al., 2013).

Multi-Target Therapeutic Approach to Neuroprotection

Lecanu et al. (2010) reported on a novel drug candidate, designed for multi-target therapeutic neuroprotective treatment for Alzheimer's disease, inhibiting acetylcholinesterase activity and offering neuroprotection against Ab42 toxicity. This suggests the potential for structurally complex compounds like the one to be developed into multi-target therapeutic agents for neurodegenerative diseases (Lecanu et al., 2010).

properties

IUPAC Name

ethyl 4-[4-[(4-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O5S2.ClH/c1-4-36-25(33)29-13-15-30(16-14-29)38(34,35)19-10-8-18(9-11-19)23(32)31(17-12-28(2)3)24-27-22-20(26)6-5-7-21(22)37-24;/h5-11H,4,12-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQNFJHOIDXZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

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